molecular formula C16H15Cl2NO B5563172 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide

2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide

Cat. No.: B5563172
M. Wt: 308.2 g/mol
InChI Key: BFHPIDLXMLHENU-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 2,4-dichlorophenyl group and a 2-phenylethyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dichlorobenzoyl chloride and 2-phenylethylamine.

    Reaction: The 2,4-dichlorobenzoyl chloride is reacted with 2-phenylethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature.

    Formation of Intermediate: This reaction forms an intermediate, which is then treated with acetic anhydride to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,4-dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)amine
  • 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)ethanamide
  • 2-(2,4-dichlorophenyl)-N-(2-phenylethyl)propionamide

Uniqueness

2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenyl)-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2NO/c17-14-7-6-13(15(18)11-14)10-16(20)19-9-8-12-4-2-1-3-5-12/h1-7,11H,8-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFHPIDLXMLHENU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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